molecular formula C12H11N3O2 B11764597 Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate CAS No. 954227-00-0

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

Cat. No.: B11764597
CAS No.: 954227-00-0
M. Wt: 229.23 g/mol
InChI Key: FUXMKEITKCWGQD-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the condensation of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature . The reaction mixture is stirred for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway by binding to key residues in the active site .

Comparison with Similar Compounds

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate can be compared with other pyridine-pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.

Properties

CAS No.

954227-00-0

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-4-3-5-13-6-9/h3-8H,2H2,1H3

InChI Key

FUXMKEITKCWGQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CN=CC=C2

Origin of Product

United States

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